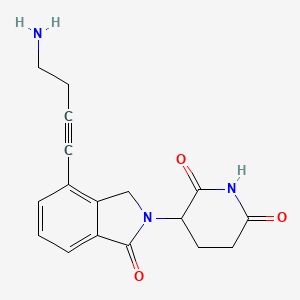
Phthalimidinoglutarimide-propargyl-C1-amine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-propargyl-C1-amine HCl is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of phthalimide, glutarimide, and propargylamine moieties, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-C1-amine HCl typically involves multi-step organic reactions. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is often catalyzed by copper(II) chloride under solvent-free conditions at elevated temperatures . Another approach involves the use of metal-free multicomponent reactions, which are more environmentally friendly and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-propargyl-C1-amine HCl undergoes various types of chemical reactions, including:
Oxidation: The propargylamine moiety can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phthalimide and glutarimide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted phthalimide or glutarimide derivatives .
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-propargyl-C1-amine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-propargyl-C1-amine HCl involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The propargyl moiety is crucial for its inhibitory activity and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another MAO inhibitor with neuroprotective properties, used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor used to treat Parkinson’s disease and major depressive disorder.
Uniqueness
Phthalimidinoglutarimide-propargyl-C1-amine HCl is unique due to its combination of phthalimide, glutarimide, and propargylamine moieties, which confer a distinct set of chemical and biological properties.
Biologische Aktivität
Phthalimidinoglutarimide-propargyl-C1-amine HCl is a compound recognized for its role as a building block in targeted protein degradation. It features an E3 ligase ligand that can be conjugated to specific protein targets, making it a valuable tool in therapeutic research and drug development.
| Property | Details |
|---|---|
| Molecular Formula | C17H18ClN3O3 |
| Molecular Weight | 347.8 g/mol |
| CAS Number | Not available |
| Purity (HPLC) | ≥ 95% |
| Storage Conditions | Refrigerated |
| Shelf Life | 12 months |
Biological Activity
The biological activity of this compound is primarily linked to its ability to facilitate targeted protein degradation. This process is critical in various therapeutic applications, particularly in oncology and neurodegenerative diseases, where the modulation of protein levels can lead to significant therapeutic effects.
The compound acts through the recruitment of E3 ligases, which are enzymes that tag proteins for degradation by the proteasome. This targeted approach allows for the selective elimination of specific proteins implicated in disease processes, thus offering a novel strategy for treatment.
Case Studies and Research Findings
- Targeted Protein Degradation : A study highlighted the effectiveness of compounds similar to this compound in degrading target proteins associated with cancer progression. The research demonstrated that these compounds could reduce tumor growth in preclinical models by effectively lowering the levels of oncogenic proteins .
- Inflammatory Response Modulation : Research on phthalimide analogs has shown their potential in modulating inflammatory responses. For instance, compounds with similar structures were tested for their ability to inhibit TNF-alpha production in human peripheral blood mononuclear cells, showing significant anti-inflammatory activity .
- Therapeutic Applications : The versatility of phthalimide derivatives has been documented across various studies, indicating their antibacterial, anticonvulsant, and antifungal properties. These findings suggest that this compound may also hold promise beyond protein degradation, potentially serving multiple therapeutic roles .
Eigenschaften
Molekularformel |
C17H17N3O3 |
|---|---|
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
3-[7-(4-aminobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H17N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10,18H2,(H,19,21,22) |
InChI-Schlüssel |
PAJIPXUDWGXFSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















